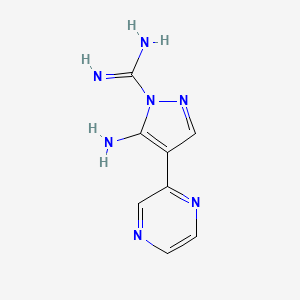
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then reacted with an appropriate isocyanate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and carboximidamide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has shown promise in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is utilized in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxamide
- 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is unique due to the presence of the pyrazin-2-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of new pharmaceuticals .
Propriétés
Numéro CAS |
61959-40-8 |
|---|---|
Formule moléculaire |
C8H9N7 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C8H9N7/c9-7-5(3-14-15(7)8(10)11)6-4-12-1-2-13-6/h1-4H,9H2,(H3,10,11) |
Clé InChI |
JJSOMCXELDVWER-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=C(N(N=C2)C(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





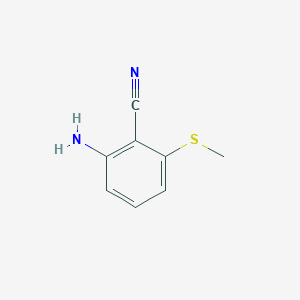


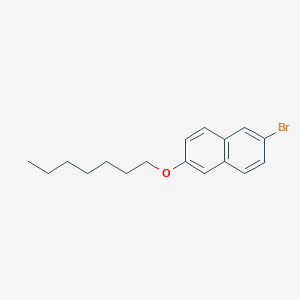


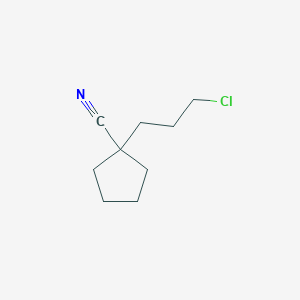
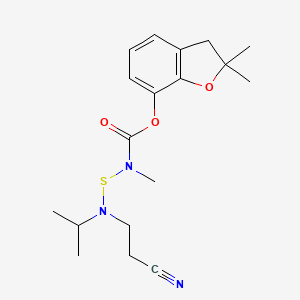
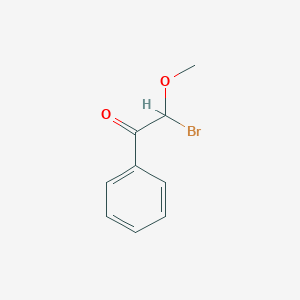

![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)
